molecular formula C11H10O4 B14013839 trans-Indane-1,2-dicarboxylic acid

trans-Indane-1,2-dicarboxylic acid

Cat. No.: B14013839
M. Wt: 206.19 g/mol
InChI Key: GFZLVWKWRDQKNT-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Indane-1,2-dicarboxylic acid: is an organic compound with a unique structure that includes a bicyclic indane core and two carboxylic acid groups positioned at the 1 and 2 positions in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Indane-1,2-dicarboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of carboxylic acids, esters, or acid chlorides as starting materials. The reaction conditions often involve the use of catalysts such as Lewis acids or Brønsted acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: trans-Indane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-Indane-1,2-dicarboxylic acid is used as a building block in organic synthesis to create complex molecules with potential biological activity. It serves as a precursor for the synthesis of various indane derivatives with applications in pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds are also investigated for their role in treating neurodegenerative diseases and as potential anticancer agents .

Industry: The compound finds applications in the development of advanced materials, including polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the materials .

Mechanism of Action

The mechanism of action of trans-Indane-1,2-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological activities .

Comparison with Similar Compounds

Uniqueness: trans-Indane-1,2-dicarboxylic acid is unique due to its bicyclic structure and the specific positioning of the carboxylic acid groups. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

trans-Indane-1,2-dicarboxylic acid is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure with two carboxylic acid groups positioned at the 1 and 2 positions of the indane ring. This specific arrangement contributes to its chemical reactivity and biological properties.

Biological Activity

The biological activity of this compound and its derivatives has been explored in various studies, revealing potential applications in several therapeutic areas:

  • Anti-inflammatory Effects : Certain derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting potential use as anti-inflammatory agents.
  • Analgesic Properties : Research indicates that some derivatives exhibit analgesic effects, which could be beneficial in pain management therapies.
  • Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties against various pathogens, highlighting its potential as an antimicrobial agent.
  • Neuroprotective Effects : Studies suggest that this compound derivatives may play a role in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
  • Anticancer Potential : Some research indicates that the compound may possess cytotoxic activity against cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

The mechanism of action for this compound involves interactions with specific molecular targets. For instance:

  • Enzyme Inhibition : Derivatives may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Cell Signaling Pathways : The compound can modulate various signaling pathways involved in cell survival and proliferation, contributing to its anticancer activity.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on HepG2 and MCF-7 cell lines. The results demonstrated significant inhibition of cell viability at certain concentrations, indicating potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving rat models, this compound was shown to reduce oxidative stress markers and improve cognitive function post-injury. This suggests its utility in neurodegenerative disease treatment .

Synthesis and Derivatives

This compound can be synthesized through several methods involving cyclization reactions starting from simpler precursors. Its derivatives can be obtained through various chemical modifications such as oxidation and reduction reactions.

Synthesis Method Yield (%) Key Reagents
Cyclization from indene derivatives67.2Sodium hydride, acetic anhydride
Oxidation to form ketones90.1Potassium permanganate
Reduction to alcohols57.1Lithium aluminum hydride

Comparison with Similar Compounds

This compound is often compared with other dicarboxylic acids due to structural similarities but distinct biological activities:

Compound Name Biological Activity Unique Features
Indane-1,3-dioneAntimicrobialDifferent position of carbonyl groups
trans-Cyclohexane-1,2-dicarboxylic acidLimited anti-inflammatory effectsStructural differences affecting reactivity

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(1S,2R)-2,3-dihydro-1H-indene-1,2-dicarboxylic acid

InChI

InChI=1S/C11H10O4/c12-10(13)8-5-6-3-1-2-4-7(6)9(8)11(14)15/h1-4,8-9H,5H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1

InChI Key

GFZLVWKWRDQKNT-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.